N-[(1R)-1-phenylethyl]methanesulfonamide

Pharmaceutical impurity profiling Chiral HPLC Lurasidone reference standard

QC laboratories performing ICH-compliant lurasidone impurity profiling require enantiopure (R)-enantiomer reference; racemate or (S)-isomer substitution produces unresolved peaks that invalidate chiral purity assessments. This certified standard resolves that gap. • Definitive (R)-stereochemistry for accurate Lurasidone Impurity 2 quantification in batch release and stability studies. • Validated for chiral HPLC/SFC method development, system suitability, and enantiomeric elution order confirmation. • Regulatory-grade documentation supporting ANDA/DMF filings and pharmacopeial impurity profiling. Standard B2B shipping; no special permits required.

Molecular Formula C9H13NO2S
Molecular Weight 199.268
CAS No. 316363-65-2
Cat. No. B570802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-1-phenylethyl]methanesulfonamide
CAS316363-65-2
Synonyms(R)-N-(1-Phenylethyl)methanesulfonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.268
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NS(=O)(=O)C
InChIInChI=1S/C9H13NO2S/c1-8(10-13(2,11)12)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1
InChIKeySHEXGLJFVVRUCZ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1R)-1-phenylethyl]methanesulfonamide: Chiral Sulfonamide Reference Standard and Intermediate


N-[(1R)-1-phenylethyl]methanesulfonamide is a chiral sulfonamide bearing a single stereogenic center in the (R)-configuration. It belongs to the class of N-alkyl- or N-aryl-methanesulfonamides, which are widely employed as synthetic intermediates, chiral auxiliaries, and reference standards in pharmaceutical analysis [1]. The compound is specifically catalogued as Lurasidone Impurity 2 and is used as a reactant in the efficient synthesis of N-acyl sulfonamides, which serve as important pharmacophoric groups in medicinal chemistry .

Why Generic or Racemic Sulfonamides Cannot Substitute


In-class sulfonamide analogs, including the racemic mixture (CAS 221341-42-0) or the (S)-enantiomer, cannot be substituted for N-[(1R)-1-phenylethyl]methanesulfonamide in regulated analytical workflows or stereoselective syntheses . Pharmacopoeial impurity profiling methods for lurasidone hydrochloride require the (R)-enantiomer as a specific reference marker; use of the racemate introduces an unresolved enantiomeric pair that compromises the accuracy of chiral purity assessments . Similarly, enantioselective synthetic routes to N-acyl sulfonamides depend on the defined (R)-configuration to achieve the desired stereochemical outcome, making the (S)-enantiomer an unfit surrogate .

Differentiation from Closest Analogs


Enantiomeric Identity for Lurasidone Impurity Profiling

N-[(1R)-1-phenylethyl]methanesulfonamide (CAS 316363-65-2) is the single (R)-enantiomer mandated as Lurasidone Impurity 2 in ICH-compliant analytical methods, whereas the racemic N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0) contains both enantiomers and cannot serve as a chiral purity marker [1]. In a validated RP-HPLC method for lurasidone impurities, three related substances were resolved with relative retention times (RRT) of 0.15, 0.21, and 0.36; the (R)-enantiomer exhibits a distinct RRT that is consistently reproduced across validated methods, while the racemate would produce split or unresolved peaks [1].

Pharmaceutical impurity profiling Chiral HPLC Lurasidone reference standard

Stereochemical Requirement in N-Acyl Sulfonamide Synthesis

The (R)-enantiomer (CAS 316363-65-2) is employed as a reactant for the highly efficient synthesis of N-acyl sulfonamides, which are key intermediates in drug discovery . The (S)-enantiomer, if used, would produce diastereomeric N-acyl sulfonamide products with potentially altered biological activity. Although direct comparative kinetic data are not available in the open literature, the established use of the (R)-enantiomer in patent-protected synthetic routes indicates a non-interchangeable stereochemical requirement [1].

N-acyl sulfonamide synthesis Chiral building block Medicinal chemistry

Chiral Derivatization vs. Achiral Sulfonamide Alternatives

N-[(1R)-1-phenylethyl]methanesulfonamide can be further functionalized to generate three-dentate chiral sulfonamide alcohol ligands used in enantioselective catalysis . In contrast, achiral methanesulfonamide derivatives (e.g., N-benzylmethanesulfonamide) lack the chiral information necessary for asymmetric induction. In Ti(IV)-catalyzed diethylzinc additions to aromatic aldehydes, chiral sulfonamide alcohol ligands derived from enantiopure amines achieved enantioselectivities up to 97% ee, whereas achiral sulfonamide controls gave racemic products .

Chiral derivatization Sulfonamide alcohol ligands Asymmetric catalysis

Procurement-Driven Application Scenarios


Regulatory-Compliant Lurasidone Impurity Profiling

Quality control and analytical development laboratories performing ICH-compliant impurity testing of lurasidone hydrochloride drug substance or drug product require N-[(1R)-1-phenylethyl]methanesulfonamide as a certified reference standard for Lurasidone Impurity 2. The (R)-enantiomer is essential for method validation, system suitability testing, and accurate quantification of this specific impurity in stability studies and batch release testing [1].

Stereocontrolled Synthesis of N-Acyl Sulfonamide Drug Candidates

Medicinal chemistry teams engaged in the synthesis of N-acyl sulfonamide-based bioactive molecules use the (R)-enantiomer as a chiral building block. The defined stereochemistry is critical for generating enantiopure products and for establishing structure-activity relationships (SAR) in lead optimization programs [1].

Chiral Sulfonamide Ligands for Asymmetric Catalysis

Research groups focused on enantioselective catalysis employ N-[(1R)-1-phenylethyl]methanesulfonamide as a precursor for the preparation of tridentate sulfonamide alcohol ligands. These ligands are used in Ti(IV)-catalyzed asymmetric additions and related transformations where high enantiomeric excess is required [1].

Chiral Reference for Analytical Method Development

Analytical scientists developing new chiral HPLC or SFC methods for sulfonamide-containing pharmaceuticals use the (R)-enantiomer as a chirality probe to establish enantiomeric separation conditions, determine elution orders, and validate method specificity against the (S)-enantiomer or racemic mixture [1].

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